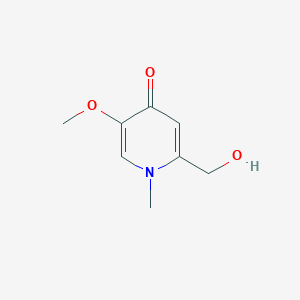

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one, also known as 5-Methoxy-2-hydroxymethylpyridine or 5-MMP, is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, water-soluble compound that is structurally related to the pyridine family. 5-MMP has a wide range of applications in the field of biochemistry and pharmacology, and its synthesis and mechanism of action have been studied extensively.

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects

Compounds with methoxy groups and hydroxymethyl functionalities have been studied for their antitumorigenic and antiangiogenic effects. For example, research on 2-methoxyestradiol, a metabolite of estrogen, has shown it possesses antitumorigenic and antiangiogenic properties, suggesting that similar compounds could also exhibit these effects and might be useful in cancer research and therapy (Zhu & Conney, 1998).

Biomarker for Cancer Detection

Hydroxymethylated DNA bases, such as 5-hydroxymethylcytosine, have been identified as potential biomarkers for cancer. Studies indicate that these compounds play a significant role in DNA demethylation and might be active during carcinogenesis, making them valuable in early cancer detection, prognosis, and therapeutic strategies (Ling Xu et al., 2021).

Sustainable Chemical Industry

The conversion of biomass into valuable chemicals involves compounds like 5-hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for producing a wide range of materials including plastics, fuels, and chemicals. This research area is critical for developing sustainable industrial processes and reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

DNA Repair and Epigenetics

Hydroxymethylation is a significant epigenetic modification involved in DNA repair and regulation of gene expression. Understanding the role and mechanisms of hydroxymethylated compounds can provide insights into genetic diseases, cancer development, and the potential for therapeutic interventions (Shukla, Sehgal, & Singh, 2015).

Pharmacological Applications

The structural features of compounds like 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one might be leveraged in the synthesis of pharmaceuticals. For instance, studies on omeprazole, which contains methoxy and methyl groups, demonstrate the significance of such functionalities in developing effective proton pump inhibitors, highlighting potential applications in drug development (Saini et al., 2019).

properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSRFMARJNTFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499445 |

Source

|

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

CAS RN |

62885-45-4 |

Source

|

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)